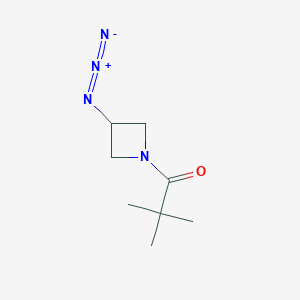
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are known for their diverse biological activities and synthetic applications. This compound is of particular interest due to its unique structure, which includes an azido group and a dimethylpropanone moiety.
Preparation Methods
The synthesis of 1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azidating agents.
Attachment of the Dimethylpropanone Moiety: The final step involves the attachment of the dimethylpropanone moiety, which can be achieved through various coupling reactions, such as acylation or alkylation.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the azido group can lead to the formation of amines or other reduced products.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and azidating agents like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the synthesis of biologically active molecules.
Biology: It is used in the study of biological processes involving azetidines and azido groups, such as enzyme inhibition and protein labeling.
Industry: It is used in the development of new materials and catalysts, as well as in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Azetidin-2-ones: These compounds also contain an azetidine ring and are known for their antimicrobial activity.
Azidoalkanes: These compounds contain an azido group and are used in various synthetic applications.
Dimethylpropanones: These compounds contain a dimethylpropanone moiety and are used as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of an azido group and an azetidine ring, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJOOOVDKRWCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















